molecular formula C23H24N4O3S B11684871 N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide

Cat. No.: B11684871
M. Wt: 436.5 g/mol
InChI Key: HFHWPEZWNCPNBE-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide is a complex organic compound that features a pyrrole ring substituted with dimethylphenyl and nitrophenyl groups

Preparation Methods

The synthesis of N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl and 4-nitrophenyl derivatives, which undergo condensation reactions to form the desired product. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biological pathways .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(4-nitrophenyl)sulfanylacetamide

InChI

InChI=1S/C23H24N4O3S/c1-15-9-16(2)11-21(10-15)26-17(3)12-19(18(26)4)13-24-25-23(28)14-31-22-7-5-20(6-8-22)27(29)30/h5-13H,14H2,1-4H3,(H,25,28)/b24-13+

InChI Key

HFHWPEZWNCPNBE-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=N/NC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=NNC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.